molecular formula C20H14N2OS B15045008 N'-(9-anthrylmethylene)-2-thiophenecarbohydrazide

N'-(9-anthrylmethylene)-2-thiophenecarbohydrazide

Cat. No.: B15045008
M. Wt: 330.4 g/mol
InChI Key: VLKUKTAAZJYUAT-FYJGNVAPSA-N
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Description

N’-(9-anthrylmethylene)-2-thiophenecarbohydrazide is an organic compound that features a unique structure combining an anthracene moiety with a thiophene ring through a hydrazide linkage

Preparation Methods

The synthesis of N’-(9-anthrylmethylene)-2-thiophenecarbohydrazide typically involves the condensation reaction between 9-anthraldehyde and 2-thiophenecarbohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

N’-(9-anthrylmethylene)-2-thiophenecarbohydrazide can undergo various chemical reactions, including:

Scientific Research Applications

N’-(9-anthrylmethylene)-2-thiophenecarbohydrazide has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of N’-(9-anthrylmethylene)-2-thiophenecarbohydrazide involves its interaction with specific molecular targets. The anthracene moiety can intercalate into DNA, disrupting its function and leading to potential anticancer effects. Additionally, the thiophene ring can participate in electron transfer processes, making the compound useful in electronic applications .

Comparison with Similar Compounds

N’-(9-anthrylmethylene)-2-thiophenecarbohydrazide can be compared with other similar compounds such as:

Properties

Molecular Formula

C20H14N2OS

Molecular Weight

330.4 g/mol

IUPAC Name

N-[(E)-anthracen-9-ylmethylideneamino]thiophene-2-carboxamide

InChI

InChI=1S/C20H14N2OS/c23-20(19-10-5-11-24-19)22-21-13-18-16-8-3-1-6-14(16)12-15-7-2-4-9-17(15)18/h1-13H,(H,22,23)/b21-13+

InChI Key

VLKUKTAAZJYUAT-FYJGNVAPSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2/C=N/NC(=O)C4=CC=CS4

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=NNC(=O)C4=CC=CS4

Origin of Product

United States

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